molecular formula C13H13N2O4P B12605685 Bis(2-cyanoethyl) (4-formylphenyl)phosphonate CAS No. 651302-91-9

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate

Cat. No.: B12605685
CAS No.: 651302-91-9
M. Wt: 292.23 g/mol
InChI Key: LHWCVOOEYJFUQZ-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is a chemical compound with the molecular formula C13H13N2O4P. It is a phosphonate ester that contains a formyl group attached to a phenyl ring, which is further connected to a phosphonate group through a bis(2-cyanoethyl) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate typically involves the reaction of 4-formylphenylphosphonic acid with 2-cyanoethyl reagents. One common method is the esterification of 4-formylphenylphosphonic acid with 2-cyanoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological activity. The phosphonate group can mimic phosphate esters, which are important in many biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is unique due to the presence of both the formyl and cyanoethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

651302-91-9

Molecular Formula

C13H13N2O4P

Molecular Weight

292.23 g/mol

IUPAC Name

3-[2-cyanoethoxy-(4-formylphenyl)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C13H13N2O4P/c14-7-1-9-18-20(17,19-10-2-8-15)13-5-3-12(11-16)4-6-13/h3-6,11H,1-2,9-10H2

InChI Key

LHWCVOOEYJFUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)P(=O)(OCCC#N)OCCC#N

Origin of Product

United States

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